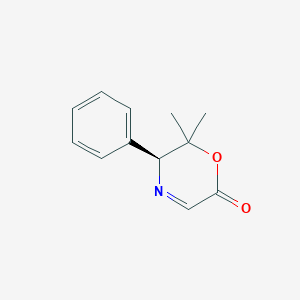

(5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one

説明

(5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one is a heterocyclic compound that features a unique oxazinone ring structure

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted amine with a suitable carbonyl compound, followed by cyclization to form the oxazinone ring. The reaction conditions often require the use of a catalyst and may involve heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and can lead to higher yields and purity of the final product.

化学反応の分析

Types of Reactions

(5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Substitution reactions often require the use of catalysts and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

科学的研究の応用

(5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one (CAS No. 723262-95-1) is an oxazine derivative with unique structural properties that contribute to its stability and reactivity . It is widely used in diverse research fields, including pharmaceutical development, agricultural chemistry, material science, biochemical research, and cosmetic formulations .

Pharmaceutical Development

This compound is a key intermediate in synthesizing drugs, particularly those targeting neurological disorders . It has been explored as a neuroprotective agent, with studies showing it can modulate neurotransmitter systems and potentially alleviate symptoms of neurodegenerative diseases.

Agricultural Chemistry

It is used in formulating agrochemicals, providing effective pest control solutions while minimizing environmental impact .

Material Science

The compound is explored for its potential in creating advanced materials, especially in coatings and polymers that require enhanced durability and chemical resistance .

Biochemical Research

Researchers use it in studies related to enzyme inhibition, which aids in understanding metabolic pathways and developing new therapeutic strategies . It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. Studies have shown it can inhibit specific metabolic enzymes involved in fatty acid elongation pathways, suggesting its potential use in treating metabolic disorders like obesity and diabetes.

Cosmetic Formulations

Its unique properties make it suitable for use in cosmetic products, offering benefits such as improved skin absorption and stability in formulations . The compound exhibits antioxidant properties, protecting skin from oxidative damage.

Other Applications

- Chemical Synthesis It serves as a building block in synthesizing more complex molecules.

- Biology It is used in studies related to enzyme inhibition and protein interactions.

- Industry It can be used to produce materials with specific properties, such as polymers or coatings.

Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Neuroprotection | Demonstrated that the compound enhances neuronal survival under oxidative stress conditions. |

| Study B | Enzyme Inhibition | Identified as a selective inhibitor of ELOVL6 elongase with potential implications for metabolic disease treatments. |

| Study C | Antioxidant Activity | Showed significant reduction in reactive oxygen species (ROS) levels in vitro, suggesting protective effects against cellular damage. |

作用機序

The mechanism of action of (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.

類似化合物との比較

Similar Compounds

(5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one: shares similarities with other oxazinone derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific ring structure and the presence of the phenyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry.

生物活性

(5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one (CAS Number: 723262-95-1) is a compound of significant interest in pharmaceutical and biochemical research. Its unique structural features contribute to various biological activities, making it a valuable subject for studies in drug development, metabolic pathways, and agricultural applications. This article explores its biological activity based on diverse research findings.

The molecular formula of this compound is , with a molecular weight of 203.24 g/mol. The compound exhibits a purity of ≥ 95% in its commercial forms .

1. Pharmaceutical Applications

This compound serves as an important intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its potential as a neuroprotective agent has been explored in various studies, indicating its role in modulating neurotransmitter systems and potentially alleviating symptoms of neurodegenerative diseases .

2. Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor. For instance, studies have shown that it can inhibit specific metabolic enzymes involved in fatty acid elongation pathways. The compound's ability to selectively inhibit elongases suggests its potential use in treating metabolic disorders such as obesity and diabetes .

3. Antioxidant Properties

There is growing evidence that this compound exhibits antioxidant properties. These properties are vital for protecting cells from oxidative stress, which is linked to various chronic diseases . This activity is particularly relevant in formulating cosmetic products where skin protection from oxidative damage is desired.

4. Agricultural Chemistry

The compound has been utilized in agricultural formulations for pest control. Its effectiveness as an agrochemical highlights its role in sustainable agriculture by providing solutions that minimize environmental impact while enhancing crop protection .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Neuroprotection | Demonstrated that the compound enhances neuronal survival under oxidative stress conditions. |

| Study B | Enzyme Inhibition | Identified as a selective inhibitor of ELOVL6 elongase with potential implications for metabolic disease treatments. |

| Study C | Antioxidant Activity | Showed significant reduction in reactive oxygen species (ROS) levels in vitro, suggesting protective effects against cellular damage. |

Research Findings

Recent investigations into the biological activity of this compound have yielded promising results:

- Neuroprotective Effects : A study highlighted its ability to protect neuronal cells from apoptosis induced by neurotoxic agents .

- Metabolic Pathway Modulation : Research has indicated that this compound can modulate key metabolic pathways by inhibiting specific enzymes involved in lipid metabolism .

- Cosmetic Applications : Its properties have led to its incorporation into formulations aimed at improving skin absorption and stability .

特性

IUPAC Name |

(3S)-2,2-dimethyl-3-phenyl-3H-1,4-oxazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-12(2)11(13-8-10(14)15-12)9-6-4-3-5-7-9/h3-8,11H,1-2H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AISCPSRYGCFAQP-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N=CC(=O)O1)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N=CC(=O)O1)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90463701 | |

| Record name | (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90463701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

723262-95-1 | |

| Record name | (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90463701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。